molecular formula C13H26N2O2 B2417414 tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1049159-38-7

tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

Cat. No.: B2417414
CAS No.: 1049159-38-7
M. Wt: 242.363
InChI Key: YBYUVCQRDSCNQL-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a chemical compound with the molecular formula C13H26N2O2 It is a derivative of propanoic acid and contains a tert-butyl ester group, a pyrrolidine ring, and an amino group

Properties

IUPAC Name

tert-butyl 3-(2-pyrrolidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)6-7-14-8-11-15-9-4-5-10-15/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYUVCQRDSCNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(pyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrrolidine ring and amino group may play a role in binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}pyrrolidine-1-carboxylate
  • tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate
  • tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}pentanoate

Uniqueness

tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group, pyrrolidine ring, and amino group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate (CAS No. 1049159-38-7) is a chemical compound characterized by its unique structure, which includes a tert-butyl ester group, a pyrrolidine ring, and an amino group. This compound has garnered interest in the scientific community for its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C13H26N2O2. It is synthesized through the reaction of tert-butyl 3-bromopropanoate with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base, typically potassium carbonate, in an organic solvent like acetonitrile. The reaction conditions involve stirring at room temperature followed by purification through column chromatography.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets and pathways within biological systems. The presence of the pyrrolidine ring and amino group suggests potential binding interactions with enzymes or receptors that could modulate their activity, leading to various biological effects.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to activate apoptotic pathways in various cancer cell lines. The potential for this compound to exhibit similar effects warrants further investigation.

Case Studies and Research Findings

  • Study on Structural Analogues : A study published in the Journal of Medicinal Chemistry explored various structural analogues of pyrrolidine-containing compounds for their biological activity. It was found that modifications to the amino and ester groups significantly affected their efficacy against cancer cell lines, indicating that tert-butyl substitutions could enhance or diminish biological activity depending on the specific context .
  • Oxidative Stress Research : Research has demonstrated that certain pyrrolidine derivatives can protect against oxidative stress-induced cell death. For example, compounds similar to tert-butyl derivatives were shown to activate survival signaling pathways in neuroblastoma cells exposed to oxidative agents like tert-butyl hydroperoxide (TBHP), suggesting a protective role against cellular damage .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructureBiological Activity
This compound C13H26N2O2Potential antimicrobial and anticancer properties
tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}pyrrolidine-1-carboxylate C13H24N2O2Anticancer activity observed
tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate C14H28N2O2Antimicrobial properties reported

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